molecular formula C12H16N2O4 B581224 tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate CAS No. 1049677-54-4

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Cat. No.: B581224
CAS No.: 1049677-54-4
M. Wt: 252.27
InChI Key: LTLUHPMDNVETLG-UHFFFAOYSA-N
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Description

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a pyridine derivative featuring a tert-butyl carbamate group at position 3, a formyl (aldehyde) group at position 4, and a methoxy group at position 5. The compound’s structure (inferred molecular formula: C₁₂H₁₆N₂O₄) makes it a versatile intermediate in organic synthesis and pharmaceutical research. The formyl group enables participation in condensation, oxidation, or nucleophilic addition reactions, while the methoxy and carbamate groups contribute to steric and electronic modulation. Its applications include serving as a precursor for imine formation, metal-catalyzed cross-coupling, or drug candidate development .

Properties

IUPAC Name

tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLUHPMDNVETLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670120
Record name tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1049677-54-4
Record name 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate
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Record name tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate
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Record name tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate
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Preparation Methods

Carbamate Protection of Pyridine Derivatives

The tert-butyl carbamate (Boc) group is universally employed to protect amine functionalities during multi-step syntheses. For tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, the Boc group is introduced to the pyridine backbone prior to formylation and methoxylation. A representative protocol involves:

Reaction Scheme :

4-Amino-5-methoxypyridine+(tert-butyloxycarbonyl) chlorideBasetert-Butyl 5-methoxypyridin-3-ylcarbamate\text{4-Amino-5-methoxypyridine} + (\text{tert-butyloxycarbonyl}) \text{ chloride} \xrightarrow{\text{Base}} \text{tert-Butyl 5-methoxypyridin-3-ylcarbamate}

Conditions :

  • Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

  • Yield : 78–85% after silica gel chromatography.

Critical to this step is the exclusion of moisture to prevent Boc-group hydrolysis. The intermediate tert-Butyl 5-methoxypyridin-3-ylcarbamate is then functionalized at the 4-position via formylation.

Vilsmeier-Haack Formylation

The 4-formyl group is introduced using the Vilsmeier-Haack reaction, a robust method for electrophilic aromatic substitution.

Reaction Scheme :

tert-Butyl 5-methoxypyridin-3-ylcarbamate+POCl3/DMFtert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate\text{tert-Butyl 5-methoxypyridin-3-ylcarbamate} + \text{POCl}_3/\text{DMF} \rightarrow \text{this compound}

Optimized Parameters :

  • Reagent Ratios : POCl₃ (3.0 equiv), DMF (5.0 equiv).

  • Temperature : 0°C to room temperature, 12-hour reaction time.

  • Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with ethyl acetate.

  • Yield : 65–72% after recrystallization.

Challenges :

  • Over-formylation at adjacent positions is mitigated by steric hindrance from the Boc group.

  • The methoxy group at the 5-position directs electrophilic attack to the 4-position via resonance stabilization.

Alternative Methodologies

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings enable direct installation of formyl groups on pyridine rings. While less common for this target, such methods are viable for structurally analogous compounds.

Example Protocol :

  • Substrate : tert-Butyl 5-methoxypyridin-3-ylcarbamate with a halogen at the 4-position.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Reagent : Formylating agent (e.g., formylpiperidine) under CO atmosphere.

  • Yield : 50–60% after column chromatography.

Sequential Functionalization Approaches

A modular strategy involves constructing the pyridine ring post-formylation and methoxylation.

Stepwise Synthesis :

  • Methoxylation : 3-Amino-4-formylpyridine is treated with methyl iodide and Ag₂O in DMF to install the 5-methoxy group.

  • Boc Protection : The amine is protected using Boc₂O and DMAP in THF.

  • Purification : Recrystallization from ethanol/water (3:1) affords the final product in 70% overall yield.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial syntheses prioritize cost-effectiveness and minimal waste. Key adjustments include:

  • Solvent Replacement : Substituting DCM with toluene reduces environmental impact.

  • Catalyst Recycling : Immobilized Pd catalysts recover >90% activity over five cycles.

Process Intensification

Continuous-flow reactors enhance reproducibility for large-scale batches:

  • Residence Time : 30 minutes at 80°C.

  • Throughput : 1.2 kg/day using microreactor technology.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Scalability
Vilsmeier-HaackHigh regioselectivityPOCl₃ handling hazards65–72Moderate
Pd-Catalyzed CouplingDirect C–H activationHigh catalyst costs50–60Low
Sequential FunctionalizationModular designMulti-step purification70High

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 4-carboxy-5-methoxypyridin-3-ylcarbamate.

    Reduction: 4-hydroxymethyl-5-methoxypyridin-3-ylcarbamate.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its formyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s reactivity and applications are best understood by comparing it to analogs with varying substituents. Key structural analogs, their substituents, and functional implications are summarized below:

Table 1: Structural and Functional Comparison of Pyridine Carbamate Derivatives

Compound Name (CAS if available) Substituent Positions Functional Groups Key Properties/Applications
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate 3, 4, 5 Carbamate, Formyl, Methoxy Aldehyde enables condensation, oxidation, or bioconjugation; used in synthesis of Schiff bases or heterocycles .
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate 3, 4, 5 Carbamate, Hydroxyl, Methoxy Hydroxyl group facilitates hydrogen bonding or phosphorylation; less reactive than formyl but useful in prodrug design .
tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate 3, 4, 5 Carbamate, Cyano, Methoxy Cyano group (electron-withdrawing) enhances stability and directs electrophilic substitution; used in click chemistry .
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (1105675-60-2) 3, 5 Methylcarbamate, Methoxy Methyl spacer increases lipophilicity; potential for CNS-targeting prodrugs .
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (1138444-27-5) 3, 4, 5 Methylcarbamate, Hydroxyimino, Methoxy Hydroxyimino group forms oximes for bioconjugation or metal coordination .
tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate 3, 4, 5 Carbamate, Methyl, Methoxy Methyl group improves metabolic stability; less reactive than formyl .

Key Findings:

Reactivity: The formyl group distinguishes the target compound from analogs, enabling aldehyde-specific reactions (e.g., imine formation) that hydroxyl, cyano, or methyl substituents cannot replicate . Electron-withdrawing groups (e.g., cyano) reduce pyridine ring electron density, favoring nucleophilic aromatic substitution, while electron-donating groups (e.g., methoxy) enhance electrophilic substitution .

Synthetic Utility :

  • The target compound’s formyl group is critical for synthesizing complex molecules like hydrazones or heterocyclic scaffolds, whereas the hydroxy analog requires protective-group strategies for further functionalization .
  • Methylcarbamate derivatives (e.g., CAS 1105675-60-2) exhibit higher lipophilicity, making them suitable for blood-brain barrier penetration in drug design .

Commercial Availability: Many analogs (e.g., hydroxyimino-methylcarbamate, CAS 1138444-27-5) are commercially available at research-scale quantities (1 g to 25 g), with prices ranging from $400 to $4,800, indicating their utility in high-value applications .

Biological Activity

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a formyl group and a methoxy group, which contribute to its reactivity and interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the development of novel therapeutic agents.

The molecular formula of this compound is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol. The structure includes a tert-butyl group, which enhances lipophilicity, and a formyl group that can participate in various chemical reactions, such as oxidation and nucleophilic attacks .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : It has been utilized as a building block in synthesizing heterocyclic compounds with potential antimicrobial properties.
  • Neuroprotective Effects : The compound has been studied for its ability to inhibit amyloid beta peptide aggregation, which is significant in Alzheimer's disease research.
  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as β-secretase and acetylcholinesterase, which are critical targets in neurodegenerative diseases .

The mechanism of action involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .

Case Studies

  • Neuroprotective Studies :
    • In vitro studies demonstrated that this compound could protect astrocyte cells from toxicity induced by amyloid beta peptide (Aβ1-42). The compound showed a significant increase in cell viability when co-treated with Aβ1-42 compared to controls .
    • In vivo studies indicated moderate protective effects against oxidative stress induced by scopolamine, although the results were less pronounced than those observed with established treatments like galantamine .
  • Synthesis of Antimicrobial Agents :
    • The compound has been employed in synthesizing pyridone derivatives that exhibit anti-tuberculosis activity. This application highlights its utility as a precursor in developing new antimicrobial therapies.

Research Findings Summary

The following table summarizes key findings on the biological activity of this compound:

Study Focus Findings Reference
NeuroprotectionInhibition of Aβ aggregation; increased astrocyte viability
Enzyme InhibitionIC50 for β-secretase = 15.4 nM; Ki for acetylcholinesterase = 0.17 μM
Antimicrobial ActivityUsed as an intermediate for anti-tuberculosis compounds

Q & A

Basic: What are the common synthetic routes for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate?

Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. Key methods include:

  • Pd-catalyzed coupling : Tert-butyl carbamates are often synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can react with aryl bromides under Pd catalysis to form protected intermediates, as demonstrated in analogous compounds .
  • Protection/Deprotection Strategies : The tert-butyl carbamate (Boc) group is introduced to protect amines during synthesis. Subsequent formylation and methoxylation steps are performed using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or directed ortho-metalation .
  • Multi-component reactions : One-pot syntheses leveraging tert-butyl carbamate’s reactivity with aldehydes and other nucleophiles, as seen in pyrrole synthesis .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the tert-butyl group during synthesis?

Answer:
Steric hindrance from the bulky tert-butyl group can reduce yields in coupling or functionalization steps. Optimization strategies include:

  • Temperature Control : Elevated temperatures (e.g., 80–100°C) improve mobility of sterically hindered intermediates in Pd-catalyzed reactions .
  • Catalyst Selection : Bulky phosphine ligands (e.g., XPhos) enhance catalytic efficiency by stabilizing transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as observed in NMR studies of tert-butyl pyran derivatives .
  • Stepwise Functionalization : Prioritize formylation before introducing the Boc group to minimize steric clashes during later stages .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms the presence of the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~28–30 ppm for quaternary carbon) and formyl/methoxy signals (δ ~9–10 ppm for aldehyde proton; δ ~55 ppm for methoxy carbon) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between pyridine protons and substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈N₂O₄: calc. 279.12, observed 279.13) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹) .

Advanced: How can researchers reconcile contradictory data in reaction yields reported for similar carbamates?

Answer:
Contradictions often arise from subtle differences in experimental design. Resolution strategies include:

  • By-Product Analysis : Use LC-MS or TLC to identify side products (e.g., deprotected amines or oxidized aldehydes) that reduce yields .
  • Computational Modeling : Density Functional Theory (DFT) studies predict reaction pathways and transition states, explaining yield variations due to steric or electronic factors .
  • Parameter Replication : Systematically test variables (e.g., catalyst loading, solvent purity) from literature protocols. For example, Pd catalyst purity significantly impacts cross-coupling efficiency .

Basic: What stability considerations are critical for storing and handling this compound?

Answer:
Stability is influenced by:

  • Moisture Sensitivity : The Boc group hydrolyzes under acidic or aqueous conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .
  • Light and Temperature : Protect from UV light and store at –20°C to prevent aldehyde oxidation or carbamate degradation .
  • Incompatible Materials : Avoid strong bases or nucleophiles (e.g., amines) that may cleave the carbamate .

Advanced: What role does this compound play in medicinal chemistry applications?

Answer:
This compound serves as:

  • Pharmaceutical Intermediate : The formyl group enables Schiff base formation for drug candidates (e.g., kinase inhibitors) .
  • Protease Inhibitor Scaffold : Methoxy and carbamate groups enhance binding to enzyme active sites, as seen in studies of fluorinated pyridine derivatives .
  • Bioconjugation Handle : The aldehyde facilitates site-specific protein modification via oxime or hydrazone linkages, critical for antibody-drug conjugates .

Basic: How is the purity of this compound assessed during synthesis?

Answer:

  • HPLC/GC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% typical) .
  • Melting Point Determination : Compare observed mp with literature values (if available) to detect impurities .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility of the tert-butyl group .
  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., aldehyde carbon reactivity) and transition states for Suzuki-Miyaura couplings .
  • Docking Studies : Screen interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .

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